2-(Chloroacetyl)isoindoline
Description
Overview of Isoindole and Isoindoline (B1297411) Chemical Structures
The isoindoline chemical scaffold is a fundamental heterocyclic structure in organic chemistry. It is derived from isoindole, its aromatic counterpart. Isoindole consists of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. wikipedia.orgwisdomlib.org This arrangement makes it an isomer of the more common indole (B1671886). wikipedia.orgwisdomlib.org The fully reduced form of isoindole is known as isoindoline, or 2,3-dihydro-1H-isoindole. beilstein-journals.orgwikipedia.orgbeilstein-journals.org
Structurally, isoindole possesses a 10π-electron system, but it is generally unstable unless the ortho-quinoid character is stabilized within a larger π-system. beilstein-journals.orgbeilstein-journals.org In contrast, isoindoline has a non-aromatic five-membered ring fused to the benzene ring, resulting in a more stable structure. The key difference lies in the saturation of the pyrrole ring component; isoindole has two double bonds within this ring, while isoindoline has none. wikipedia.org The nitrogen atom in isoindoline is located at the 2-position of the five-membered ring. wisdomlib.orgwikipedia.org Further oxidation of the isoindoline scaffold can lead to other important structures, such as isoindolinone and phthalimide (B116566), which features two carbonyl groups attached to the heterocyclic ring. beilstein-journals.orgbeilstein-journals.orgnih.gov
Table 1: Comparison of Isoindole and Isoindoline
| Feature | Isoindole | Isoindoline |
|---|---|---|
| IUPAC Name | 2H-Isoindole | 2,3-dihydro-1H-isoindole |
| Molecular Formula | C₈H₇N | C₈H₉N |
| Molar Mass | 117.15 g/mol | 119.167 g/mol |
| Structure | Aromatic, fused benzene and pyrrole rings | Non-aromatic, fused benzene and saturated pyrrole-like ring |
| Stability | Generally less stable, reactive | More stable |
Data sourced from references wikipedia.orgwikipedia.orgnih.gov.
Significance of the Isoindoline Motif in Chemical Research and Development
The isoindoline motif is a privileged scaffold in chemical research, appearing in a wide array of natural products and synthetic molecules with significant biological activities. wikipedia.orgnih.govnih.gov Its structural rigidity and synthetic accessibility make it an attractive starting point for the development of new therapeutic agents and functional materials. nih.gov
In medicinal chemistry, isoindoline derivatives have demonstrated a broad spectrum of pharmacological properties, including antidepressant, anti-inflammatory, and anticancer activities. wisdomlib.orgbenthamdirect.com For instance, certain derivatives act as potent inhibitors of dipeptidyl peptidase-4 (DPP-IV), relevant for the treatment of type 2 diabetes, while others show potential in treating neurodegenerative conditions like Alzheimer's disease by inhibiting amyloid protein aggregation. nih.govnih.gov The isoindoline core is also present in commercially valuable drugs such as lenalidomide, used in cancer therapy. wikipedia.org
Beyond pharmaceuticals, the isoindoline scaffold is utilized in materials science. Substituted isoindolines are components of high-performance pigments, such as Pigment Yellow 139. beilstein-journals.orgnih.gov The unique electronic and photophysical properties of isoindole and isoindoline derivatives have led to their use as fluorescent dyes and have been explored for applications in organic electronics. beilstein-journals.orgboisestate.edu The ability to form stable complexes with various metals also makes isoindoline-based ligands valuable in catalysis and for the development of materials with specific electronic or magnetic properties. researchgate.net
Historical Context of Isoindoline Derivative Synthesis
The synthesis of isoindoline derivatives has evolved significantly over the years, driven by the desire to access the diverse functionalities offered by this scaffold. While the parent isoindole has been known for over a century, early synthetic methods were often conventional compared to the well-established named reactions for its isomer, indole. beilstein-journals.orgbeilstein-journals.orgnih.gov
Historically, the construction of the isoindoline skeleton has relied on several key strategies. One of the most powerful and frequently employed methods is the use of intramolecular Diels-Alder reactions. beilstein-journals.orgnih.gov Another classic approach involves starting from ortho-disubstituted benzene derivatives, such as o-xylylene (B1219910) dibromide, and reacting them with amines. wikipedia.org
In more recent decades, transition metal-catalyzed reactions have emerged as highly efficient pathways for synthesizing substituted isoindolines. Palladium-catalyzed reactions, such as the Heck-aza-Michael (HaM) strategy, allow for the construction of the isoindoline ring system in a controlled manner. nih.govrsc.org Other modern approaches include [3+2] cycloaddition reactions of azomethine ylides with quinones and innovative multicomponent reactions that enable the rapid assembly of complex isoindoline-based molecules. wikipedia.orgrug.nl Enantioselective syntheses have also been developed, providing access to chiral isoindoline derivatives, which are crucial for many pharmaceutical applications. wikipedia.orgnih.gov These advancements continue to expand the synthetic toolbox available to chemists for creating novel isoindoline-containing compounds. acs.orgcdnsciencepub.com
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(1,3-dihydroisoindol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-5-10(13)12-6-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCFUIGORPBLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41910-53-6 | |
| Record name | 2-chloro-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Derivatization Strategies of 2 Chloroacetyl Isoindoline
Nucleophilic Substitution Reactions of the Chloroacetyl Moiety
The chlorine atom of the chloroacetyl group in 2-(chloroacetyl)isoindoline can be readily displaced by a variety of nucleophiles. researchgate.net This classic SN2 reaction pathway is a cornerstone of its derivatization, enabling the introduction of diverse functional groups. The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a new bond and the expulsion of the chloride ion. chemguide.co.ukuci.edu
Common nucleophiles employed in reactions with similar chloroacetamide structures include species with available lone pairs on oxygen, nitrogen, or sulfur atoms. researchgate.netchemguide.co.uk For instance, the reaction with oxygen-based nucleophiles like alcohols or phenols can yield ether derivatives. Nitrogen-based nucleophiles, such as primary and secondary amines, react to form the corresponding aminoacetylisoindoline derivatives. researchgate.net Thiol-containing compounds can also be used to introduce sulfur-based functionalities.
The efficiency of these substitution reactions can be influenced by several factors, including the strength and concentration of the nucleophile, the solvent, and the reaction temperature. uci.edu The presence of an electron-withdrawing group, like the isoindoline (B1297411) moiety, can enhance the electrophilicity of the alpha-carbon, thereby facilitating the nucleophilic attack. nptel.ac.in
Table 1: Examples of Nucleophilic Substitution Reactions with Chloroacetamides
| Nucleophile Type | Example Nucleophile | Product Type |
| Oxygen | Alcohols, Phenols | Ether Derivatives |
| Nitrogen | Primary/Secondary Amines | Aminoacetyl Derivatives |
| Sulfur | Thiols | Thioether Derivatives |
This table provides generalized examples of nucleophilic substitution reactions based on the reactivity of the chloroacetyl group.
Intramolecular Cyclization Pathways
The structure of this compound and its derivatives provides opportunities for intramolecular cyclization reactions, leading to the formation of new ring systems. These reactions are often driven by the strategic positioning of a nucleophilic center within the molecule, which can then attack the electrophilic chloroacetyl carbon.
One common strategy involves the initial substitution of the chlorine atom with a nucleophile that contains an additional reactive site. This newly introduced group can then participate in a subsequent intramolecular reaction. For example, if the nucleophile is a species containing a hydroxyl or amino group, the resulting intermediate can undergo cyclization to form heterocyclic rings such as morpholines or piperazines. researchgate.net
The success of these intramolecular cyclizations depends on factors like ring size favorability (typically forming 5- or 6-membered rings), the flexibility of the linking chain, and the reaction conditions, which often involve the use of a base to deprotonate the nucleophilic group and initiate the cyclization.
Formation of Diverse Heterocyclic Systems
The versatility of this compound as a precursor extends to the synthesis of a wide array of heterocyclic compounds. researchgate.netnih.gov By carefully selecting the reacting partner, various fused and non-fused heterocyclic systems can be constructed.
For instance, reactions with thiourea (B124793) or its derivatives can lead to the formation of thiazole-containing compounds. researchgate.net Condensation reactions with hydrazines or hydroxylamine (B1172632) can be employed to create pyrazole (B372694) or isoxazole (B147169) rings, respectively. nih.gov The reaction with compounds containing active methylene (B1212753) groups, followed by cyclization, can also be a viable route to different heterocyclic structures.
Furthermore, multi-step reaction sequences starting from this compound can yield more complex polycyclic systems. beilstein-journals.org These strategies often involve an initial nucleophilic substitution followed by one or more intramolecular cyclization or condensation steps, demonstrating the compound's utility in building intricate molecular architectures. beilstein-journals.org The Fischer indole (B1671886) synthesis and intramolecular Heck reactions are examples of more advanced cyclization strategies that can be conceptually applied to derivatives of this compound to generate complex fused isoindoline systems. beilstein-journals.orgthieme.de
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. In the ¹H NMR spectrum of a related compound, 2-benzylisoindoline-1,3-dione, run in deuterated chloroform (B151607) (CDCl₃) on a 500 MHz instrument, the following signals were observed: a singlet at 4.85 ppm corresponding to the two benzylic protons, and multiplets at 7.70-7.71 ppm and 7.84-7.85 ppm corresponding to the aromatic protons of the phthalimide (B116566) group. rsc.org For other isoindoline (B1297411) derivatives, aromatic protons typically appear in the range of 7.27 to 7.92 ppm. mdpi.com For instance, in 2-{2-oxo-2-[4-(3-trifluoromethyl)-phenyl-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione, the aromatic protons of the phthalimide moiety appear as multiplets at 7.73–7.56 ppm and 7.88–7.90 ppm. mdpi.com
Table 1: ¹H NMR Spectral Data for Isoindoline Derivatives
| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ ppm) | Assignment |
|---|---|---|---|---|
| 2-Benzylisoindoline-1,3-dione | CDCl₃ | 500 | 4.85 (s, 2H) | -CH₂- |
| 7.70-7.71 (m, 2H) | Aromatic H | |||
| 7.84-7.85 (m, 2H) | Aromatic H | |||
| 2-{2-oxo-2-[4-(3-trifluoromethyl)-phenyl-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione | CDCl₃ | 300 | 4.56 (s, 2H) | -CH₂-CO- |
| 7.73-7.56 (m, 2H) | Phthalimide H | |||
| 7.88-7.90 (m, 2H) | Phthalimide H | |||
| 2-(4-Bromophenyl)-5-chloroisoindoline-1,3-dione | CDCl₃ | 400 | 7.90 (dd, J = 11.6, 4.8 Hz, 2H) | Aromatic H |
| 7.76 (dd, J = 8.0, 1.6 Hz, 1H) | Aromatic H | |||
| 7.67 – 7.60 (m, 2H) | Aromatic H | |||
| 7.37 – 7.30 (m, 2H) | Aromatic H |
This table presents representative ¹H NMR data for related isoindoline structures to infer the expected spectral features of 2-(Chloroacetyl)isoindoline.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. For 2-benzylisoindoline-1,3-dione in CDCl₃, the ¹³C NMR spectrum shows a signal at 41.5 ppm for the benzylic carbon, signals at 123.3, 132.0, and 133.9 ppm for the aromatic carbons of the phthalimide ring, and a signal at 168.0 ppm for the carbonyl carbons. rsc.org In another example, 5-bromo-2-(p-tolyl)isoindoline-1,3-dione, the carbonyl carbons appear at 166.6 and 166.1 ppm, while the aromatic carbons of the isoindoline ring are observed at various shifts including 137.3, 133.4, 130.3, 129.2, and 125.0 ppm. rsc.org
Table 2: ¹³C NMR Spectral Data for Isoindoline Derivatives
| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ ppm) | Assignment |
|---|---|---|---|---|
| 2-Benzylisoindoline-1,3-dione | CDCl₃ | 125 | 41.5 | -CH₂- |
| 123.3, 132.0, 133.9 | Aromatic C | |||
| 168.0 | C=O | |||
| 5-bromo-2-(p-tolyl)isoindoline-1,3-dione | CDCl₃ | 100 | 21.2 | -CH₃ |
| 125.0, 126.3, 127.0, 128.6, 129.2, 129.8, 130.3, 133.4, 137.3, 138.4 | Aromatic C | |||
| 166.1, 166.6 | C=O | |||
| 5-bromo-2-(4-chlorophenyl)isoindoline-1,3-dione | CDCl₃ | 100 | 125.2, 127.2, 127.6, 129.4, 129.6, 129.9, 130.1, 133.2, 134.1, 137.7 | Aromatic C |
| 165.7, 166.2 | C=O |
This table provides representative ¹³C NMR data for related isoindoline structures to infer the expected spectral features of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of isoindoline derivatives typically show a strong absorption band for the carbonyl (C=O) stretching vibration. For instance, in a series of 4-aminoantipyrine-based Schiff base metal complexes, the C=O group of the antipyrine (B355649) molecule showed a broad band around 1703-1715 cm⁻¹. researchgate.net The stretching vibration for the N-H group in primary amines is observed in the range of 3400-3500 cm⁻¹. libretexts.org For long-chain alkanes, which can be part of substituents, characteristic CH₂ rocking peaks appear around 720-730 cm⁻¹. spectroscopyonline.com
Table 3: Characteristic IR Absorption Frequencies for Related Functional Groups
| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Amide) | Stretch | ~1715 | Strong, Broad |
| N-H (Amine) | Stretch | 3400-3500 | Medium |
| C-H (Alkane) | Stretch | 2840-3000 | Medium |
| CH₂ (Alkane) | Rocking | 720-730 | - |
This table summarizes key IR absorption bands relevant for the structural elucidation of this compound based on data from related compounds and general IR tables.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. For chromophoric dissolved organic matter, absorption maxima can be observed in the UV-B band around 250 nm, with some compounds showing shoulders after 300 nm. frontiersin.org The UV-Vis spectra of transition metal complexes can show d-d transitions, for example, Cu(H₂O)₆²⁺ absorbs yellow light around 800 nm, resulting in a blue-colored solution. bath.ac.uk The specific absorption spectrum of a lignin-dissolved solution identified a maximum at approximately 276 nm and a shoulder after 300 nm. frontiersin.org
Table 4: UV-Vis Absorption Maxima for Representative Chromophores
| Sample Type | Absorption Maximum (λmax) | Spectral Features |
|---|---|---|
| Cellulose-dissolved solution | ~250 nm | Near zero after 300 nm |
| Lignin-dissolved solution | ~276 nm | Shoulder after 300 nm, extends to 450 nm |
| Humic acid dissolved solution | ~250 nm | Long exponential-shaped curve, extends to 650 nm |
This table presents UV-Vis absorption data for different types of organic matter to provide context for the potential electronic transitions in this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
ESI-MS is a soft ionization technique that is particularly useful for analyzing biomolecules and other large or thermally labile compounds. umich.edu In the analysis of isoindoline derivatives, ESI-MS is used to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. mdpi.com For example, the high-resolution mass spectrum (HRMS) of 2-benzylisoindoline-1,3-dione showed a calculated m/z for [M+H]⁺ of 238.0868, with the found value being 238.0860. rsc.org Similarly, for 5-bromo-2-(2-(methylthio)phenyl)isoindoline-1,3-dione, the calculated m/z for [M+H]⁺ was 347.9688, and the found value was 347.9703. rsc.org This technique is crucial for confirming the molecular formula of synthesized compounds. uni-bielefeld.denih.gov
Table 5: ESI-MS Data for Isoindoline Derivatives
| Compound | Ion | Calculated m/z | Found m/z |
|---|---|---|---|
| 2-Benzylisoindoline-1,3-dione | [M+H]⁺ | 238.0868 | 238.0860 |
| 5-bromo-2-(2-(methylthio)phenyl)isoindoline-1,3-dione | [M+H]⁺ | 347.9688 | 347.9703 |
| 2-(4-Bromophenyl)-5-chloroisoindoline-1,3-dione | [M+H]⁺ | 335.9421 | 335.9417 |
| 2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione | [M+H]⁺ | 350.1499 | 305.1479 |
| 2-{2-oxo-2-[4-(3-trifluoromethyl)-phenyl-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione | [M+H]⁺ | 418.1373 | 418.1357 |
This table presents ESI-MS data for various isoindoline derivatives, demonstrating the utility of this technique in confirming molecular weights.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov In a typical MS/MS experiment, the full-scan mass spectrum first identifies the molecular ion of the compound. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine, this peak would appear as a characteristic isotopic pattern, with two signals at M and M+2 (corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively) in an approximate 3:1 ratio of intensity. uni-muenchen.de
This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. measurlabs.com The resulting product ion spectrum provides a "fingerprint" that is characteristic of the molecule's structure. man.ac.uk
While specific experimental MS/MS data for this compound is not widely documented in the reviewed literature, a probable fragmentation pattern can be predicted based on its chemical structure, which contains an amide linkage and a chloroacetyl group. The most likely fragmentation pathways would involve the cleavage of the weakest bonds, particularly the C-N and C-Cl bonds.
Key Predicted Fragmentation Pathways:
Loss of the chloroacetyl group: Cleavage of the amide C-N bond could result in the formation of an isoindoline fragment.
Alpha-cleavage: Fission of the bond adjacent to the carbonyl group is a common pathway, leading to the loss of a chloromethyl radical (•CH₂Cl) to form a stable acylium ion.
Loss of HCl: Elimination of a molecule of hydrogen chloride is another possible fragmentation route.
The interactive table below outlines the plausible fragments that could be observed in an MS/MS analysis of this compound.
Interactive Data Table: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Lost Neutral Fragment | Fragment Structure |
|---|---|---|---|
| 195/197 ([M+H]⁺) | 148 | COCH₂Cl | Isoindoline cation |
| 195/197 ([M+H]⁺) | 118 | C₂H₂ClNO | Benzene (B151609) ring with CH₂N⁺ |
| 195/197 ([M+H]⁺) | 77 | C₂H₂ClON | Phenyl cation |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This experimental data is then compared against the theoretically calculated values based on the compound's molecular formula to confirm its elemental composition and purity. For a compound to be considered pure, the experimentally found values should typically be within ±0.4% of the calculated values.
The molecular formula for this compound is C₁₀H₈ClNO. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of each element.
Interactive Data Table: Elemental Analysis of this compound (C₁₀H₈ClNO)
| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|---|
| Carbon | C | 61.39 | Data not available in searched sources |
| Hydrogen | H | 4.12 | Data not available in searched sources |
| Chlorine | Cl | 18.12 | Data not available in searched sources |
| Nitrogen | N | 7.16 | Data not available in searched sources |
Note: Specific experimental elemental analysis data for this compound was not available in the publicly accessible literature reviewed for this article.
Advanced Crystallographic Techniques
The process involves growing a suitable single crystal of the compound, which is then exposed to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. This structural data is typically deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), for public access.
A search of the CCDC did not yield a specific crystal structure for this compound. However, analyses of structurally related isoindole derivatives have been published, providing insight into the type of data obtained from such studies. For example, the analysis of a related compound, 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, determined its crystal system, space group, and unit cell dimensions. Should a crystal structure for this compound be determined, it would provide unambiguous proof of its structure and reveal details about its solid-state conformation.
Interactive Data Table: Example of Crystallographic Data for a Related Isoindole Derivative
| Parameter | Description | Example Value (for a related compound) |
|---|---|---|
| Crystal System | The symmetry of the unit cell. | Monoclinic |
| Space Group | The set of symmetry operations of the crystal. | P2₁/n |
| a (Å) | Unit cell dimension. | 14.094 |
| b (Å) | Unit cell dimension. | 7.248 |
| c (Å) | Unit cell dimension. | 14.517 |
| β (°) | Unit cell angle. | 105.116 |
| Volume (ų) | The volume of the unit cell. | 1431.6 |
Note: The data presented is for 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide monohydrate and serves only as an example of the parameters obtained from a single-crystal X-ray diffraction study.
Computational Chemistry and Theoretical Investigations of 2 Chloroacetyl Isoindoline
Computational chemistry provides powerful tools for understanding the structural, electronic, and reactive properties of molecules like 2-(Chloroacetyl)isoindoline at an atomic level. Theoretical investigations, including Density Functional Theory (DFT), molecular simulations, and reactivity prediction models, offer deep insights that complement experimental findings. These methods are crucial for rationalizing the behavior of the molecule and guiding the design of new derivatives with specific biological or material properties.
Biological Activity and Structure Activity Relationship Sar Analysis
In Vitro Antiproliferative and Antitumor Activities (Cell Line Studies)
The isoindole moiety is present in several compounds evaluated for their anticancer potential against various human cancer cell lines.
One study synthesized two series of pyrrolizine/indolizine (B1195054) derivatives bearing an isoindole moiety. The difluoro indolizine derivative (6o) showed the most potent antiproliferative activity, with IC₅₀ values of 6.02, 5.84, and 8.89 μM against HepG-2 (hepatocellular carcinoma), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines, respectively. nih.gov This compound also displayed significant inhibitory activity against epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), with IC₅₀ values of 62 nM and 118 nM, respectively. nih.gov
In another research effort, isatin-based conjugates were synthesized where a chloroacetyl group was used as a linker. nih.gov The compound 5-bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione proved to be the most active, showing selective activity against leukemia subpanel tumor cell lines with GI₅₀ values ranging from 0.69 to 3.35 µM. nih.gov
Furthermore, a series of phthalimide (B116566) derivatives with disulfide bonds were evaluated for their in vitro antiproliferative activities. Compound 9b exhibited the best inhibitory activity against A549 (lung cancer) cells with an IC₅₀ of 2.86 μM and against MCF-7 cells with an IC₅₀ of 3.21 μM. researchgate.net
Table 4: In Vitro Antiproliferative Activity of Isoindoline (B1297411) Derivatives
| Cell Line | Cancer Type | Compound ID/Class | IC₅₀ / GI₅₀ (µM) | Reference |
|---|---|---|---|---|
| HepG-2 | Hepatocellular Carcinoma | Difluoro indolizine derivative (6o) | 6.02 | nih.gov |
| HCT-116 | Colon Cancer | Difluoro indolizine derivative (6o) | 5.84 | nih.gov |
| MCF-7 | Breast Cancer | Difluoro indolizine derivative (6o) | 8.89 | nih.gov |
| A549 | Lung Cancer | Phthalimide derivative (9b) | 2.86 | researchgate.net |
| Hela | Cervical Cancer | Phthalimide derivative (6b) | 2.94 | researchgate.net |
Other Investigated Biological Activities (In Vitro)
Beyond antimicrobial and anticancer effects, isoindoline derivatives have been assessed for other biological activities. A study on sixteen new phthalimide derivatives found that none possessed cytotoxic activity in cancer or normal human cells. researchgate.net However, some compounds showed other promising activities. For instance, compound 17c, 4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide, exhibited the highest in vitro anti-inflammatory activity among the tested compounds, with a 32% decrease in inflammation markers. researchgate.net A docking study suggested this activity could be due to interaction with the COX-2 enzyme, where it showed a better binding energy score (−17.89 kcal/mol) than the reference drug celecoxib (B62257) (−17.27 kcal/mol). researchgate.net Additionally, compounds 13b and 13c in the same study were found to possess anti-oxidant properties. researchgate.net
Antioxidant Activity
The antioxidant potential of compounds is a significant area of research, and derivatives of the isoindoline-1,3-dione scaffold have been investigated for these properties. Studies have shown that certain isoindoline-1,3-dione derivatives possess antioxidant capabilities. For instance, compounds such as 2-[4-(4-ethyl-3-methyl-5-thioxo-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione and 2-[4-(3-methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione have been identified as having antioxidant activity. researchgate.net The general structure of phthalimide (isoindoline-1,3-dione) is recognized for its role in developing molecules with diverse biological activities, including antioxidant effects. researchgate.net
In one study focusing on pyridine (B92270) derivatives synthesized from 2-(4-acetylphenyl)isoindoline-1,3-dione, a specific compound (referred to as 7d) demonstrated notable antioxidant activity in various free radical scavenging assays. mdpi.com However, it is important to note that not all derivatives exhibit this activity. A study involving a series of pyrrolidin-2-one derivatives found that compound 2-(2-oxopyrrolidin-1-yl)-1H-isoindole-1,3(2H)-dione , which is structurally related to the core subject, displayed no antioxidant potency when tested using the DPPH method. researchgate.net This highlights the specific structural requirements necessary for a derivative to confer antioxidant effects.
Multidrug Resistance (MDR) Reversal Activity
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. nih.govfrontiersin.org Isoindole derivatives have emerged as potential agents to reverse this resistance.
Research into new series of pyrrolizine/indolizine derivatives bearing an isoindole moiety has identified compounds with significant antiproliferative and MDR reversal activities. nih.govrsc.org These studies pinpointed that the mechanism of action for MDR reversal involves the downregulation of the P-gp drug efflux pump. nih.gov Specifically, quantitative real-time PCR analysis showed that certain derivatives could significantly decrease the expression of P-gp in cancer cell lines like HepG-2. rsc.org For example, a difluoro-substituted indolizine derivative (compound 6o in the study) was found to be a potent down-regulator of P-gp. rsc.org The ability of these compounds to reverse doxorubicin (B1662922) (DOX) resistance was also demonstrated, indicating their potential to restore the efficacy of conventional chemotherapy drugs. rsc.org
| Compound | Antiproliferative IC₅₀ against HepG-2 (μM) | P-gp Downregulation (fold change) | IC₅₀ with Doxorubicin (μM) |
|---|---|---|---|
| 6d (difluoropyrrolizine derivative) | 13.87 | 0.5489 | 22.27 |
| 6m (methyl-fluoro-indolizine derivative) | 11.97 | 0.7412 | 3.88 |
| 6o (difluoro-indolizine derivative) | 6.02 | 0.2732 | 8.79 |
This interactive table summarizes the multidrug resistance (MDR) reversal activity of selected isoindole derivatives, based on data reported in a study on pyrrolizine/indolizine derivatives. rsc.org The IC₅₀ values represent the concentration required to inhibit 50% of cell growth. P-gp downregulation indicates the fold change in gene expression of the P-glycoprotein transporter.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biolscigroup.us This approach is valuable for designing new, more potent molecules and understanding the chemical features crucial for their activity. nih.gov
While a specific QSAR study for 2-(Chloroacetyl)isoindoline was not prominently found, QSAR analyses of related structures provide valuable insights. For N-phenyl-phthalimide derivatives, which are used as herbicides, SAR analysis has shown that introducing electron-withdrawing groups like fluorine or chlorine atoms on the N-phthalimide benzene (B151609) ring generally leads to excellent herbicidal activity. acs.org For a series of benzimidazole (B57391) derivatives studied for anthelmintic activity, a QSAR model was developed using quantum chemical descriptors. biolscigroup.us The model revealed that the dipole moment (μ), the energy of the highest occupied molecular orbital (Eнoмo), and the smallest negative charge (q-) were the key descriptors responsible for the observed biological activity. biolscigroup.us Such studies underscore the importance of specific electronic and steric properties in determining the biological function of heterocyclic compounds, a principle that can be extended to guide the design of novel isoindoline derivatives.
Mechanistic Insights into Biological Interactions
Understanding how a compound interacts with biological systems at a molecular level is crucial for drug development. For isoindoline derivatives, mechanistic insights have been gained through various studies.
One key mechanism, particularly for MDR reversal, is the interaction with and downregulation of efflux pumps like P-glycoprotein. nih.govrsc.org As demonstrated by quantitative PCR, specific isoindole derivatives can reduce the expression of the gene encoding P-gp, thereby preventing the efflux of chemotherapeutic drugs from cancer cells. rsc.org
Another area of investigation is the interaction with carrier proteins in the bloodstream. A study on 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione, a biologically active isoindoline derivative, explored its binding mechanism with bovine serum albumin (BSA). nih.gov Using spectroscopic techniques, the study concluded that the compound binds to BSA primarily through a static quenching mechanism, forming a ground-state complex. The interaction was found to be spontaneous and driven by enthalpy, indicating the formation of a stable complex. nih.gov Such studies are vital for understanding the pharmacokinetics and distribution of these compounds in the body. nih.gov
Furthermore, the isoindolinone core is a key feature of thalidomide (B1683933) and its analogues. The mechanism for these compounds often involves the recruitment of the E3 ligase enzyme, which leads to the ubiquitination and subsequent degradation of specific target proteins. This protein degradation can modulate various cellular processes, including inflammation and immune responses. This suggests a potential mechanism for isoindoline-containing compounds that could be harnessed for therapeutic benefit.
Role As a Synthetic Intermediate in Advanced Organic Synthesis
Precursor for Complex Heterocyclic Architectures
The chemical reactivity of 2-(Chloroacetyl)isoindoline facilitates the synthesis of diverse and complex heterocyclic frameworks. The chloroacetyl group is an excellent electrophile, readily reacting with various nucleophiles to initiate cyclization or condensation reactions, leading to the formation of fused and spiro-heterocyclic systems. nih.gov
Research has shown that chloroacetyl chloride, a related and fundamental reagent, is widely used to create key heterocyclic intermediates. For instance, it reacts with Schiff bases to form β-lactams (azetidinones) and with thioureas to produce thiazolidinones. researchgate.netgrafiati.com Similarly, it is employed in the synthesis of thiazolopyrimidines and ketopiperazines. grafiati.comrsc.org These reactions highlight the synthetic pathways available for this compound. By reacting it with appropriate binucleophiles, a variety of fused heterocyclic systems can be constructed. For example, reaction with a substituted aminothiol (B82208) could lead to the formation of a thiazine-fused isoindoline (B1297411) derivative.
The versatility of the chloroacetyl group is further demonstrated in its use for synthesizing functionalized oxindoles. Acylation of an oxindole (B195798) with chloroacetyl chloride yields a chloromethyl ketone derivative, which can then be cyclized with thiourea (B124793) to afford a thiazole-oxindole conjugate. researchgate.net This strategy is directly applicable to this compound for the creation of novel isoindoline-based heterocyclic assemblies. The reaction of pyridine (B92270) derivatives with chloroacetyl chloride to yield azetidinone derivatives is another documented transformation that underscores the utility of this functional group in building strained ring systems. who.int
Table 1: Examples of Heterocyclic Systems Synthesized Using Chloroacetyl Intermediates
| Starting Material Class | Reagent | Resulting Heterocycle | Reference(s) |
|---|---|---|---|
| Schiff Bases | Chloroacetyl chloride | β-Lactams (Azetidinones) | grafiati.com |
| Thioureas | Chloroacetyl chloride | Thiazolidinones | researchgate.net |
| Aminopyridines | Chloroacetyl chloride | Azetidinones | who.int |
| Oxindoles | Chloroacetyl chloride | Thiazole-oxindoles (via intermediate) | researchgate.net |
| Amine & Allylic Carbonate | Chloroacetyl chloride | Ketopiperazines | rsc.org |
Building Block in the Synthesis of Pharmacologically Relevant Scaffolds
The isoindoline core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous clinically approved drugs. mdpi.comnih.gov These drugs are used for a variety of indications, including cancer, inflammation, and hypertension. mdpi.comjmchemsci.com this compound serves as a crucial building block for synthesizing novel derivatives within this class, enabling the exploration of new therapeutic agents.
A significant application is in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are used for treating type 2 diabetes. d-nb.info Synthetic routes to potent isoindoline-class DPP-IV inhibitors involve the coupling of a chloroacetyl-bearing intermediate with an appropriate amine, such as a pyrrolidine (B122466) carbonitrile derivative. d-nb.info This key step forms a new carbon-nitrogen bond, linking the isoindoline pharmacophore to another part of the molecule essential for biological activity. d-nb.info
Furthermore, the chloroacetamide moiety is a key structural feature in analogues of thalidomide (B1683933), such as pomalidomide (B1683931) and apremilast, which are used in cancer therapy and for treating psoriasis. mdpi.com The synthesis of these complex molecules often involves intermediates where a chloroacetyl group is used to link the isoindoline-dione core to other functional groups. For example, the compound 2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide is a thalidomide analogue whose biological mechanism involves the E3 ligase pathway.
The isoindoline scaffold has been incorporated into a wide array of compounds with diverse biological activities. jmchemsci.comnih.govresearchgate.net These include:
Analgesic and Anti-inflammatory Agents: By linking the isoindoline-1,3-dione moiety to arylpiperazine residues via an acetyl linker. nih.gov
Antiviral Agents: Isoindoline derivatives have shown activity against several human viruses, including HIV and hepatitis viruses. jmchemsci.com
Antimicrobial Compounds: The chloroacetamide functional group can be reacted with various nucleophiles to create derivatives with potential antibacterial and antifungal properties. evitachem.comjocpr.com
Table 2: Pharmacologically Relevant Scaffolds from Chloroacetyl Isoindoline Precursors
| Compound Class | Therapeutic Target/Activity | Synthetic Role of Chloroacetyl Group | Reference(s) |
|---|---|---|---|
| Isoindoline-pyrrolidines | DPP-IV Inhibition (Antidiabetic) | Links isoindoline core to pyrrolidine moiety | d-nb.info |
| Thalidomide Analogues | E3 Ligase Modulation (Anticancer) | Forms the critical chloroacetamide linker | |
| Isoindoline-piperazines | Analgesic / Anti-inflammatory | Serves as a linker between pharmacophores | nih.gov |
| N-Aryl Acetamides | Antimicrobial Activity | Reactive handle for nucleophilic substitution | evitachem.comjocpr.com |
The strategic use of this compound allows medicinal chemists to systematically modify structures to optimize their interaction with biological targets, leading to the discovery of new and improved therapeutic agents. d-nb.infonih.gov
Q & A
Q. Key considerations :
- Use Schlenk techniques to exclude moisture, as chloroacetyl chloride is highly reactive with water.
- Monitor reaction progress via TLC or HPLC to optimize yield and purity.
Advanced: How can structural contradictions in crystallographic data for chloroacetylated isoindoline derivatives be resolved?
Discrepancies in crystal structures (e.g., bond angles, conformations) require multi-technique validation :
- X-ray crystallography : Refine data using software like SHELXL97 or WinGX to resolve ambiguities in atomic positions. For example, reports R-factors of 0.061 and wR-factors of 0.177 for 2-(2-Bromoethyl)isoindoline, highlighting the need for iterative refinement cycles .
- Complementary techniques : Pair crystallography with DFT calculations or solid-state NMR to validate hydrogen bonding (e.g., C–H⋯O interactions) and π-π stacking distances (e.g., 3.517–3.950 Å in ) .
- Cross-validation : Compare results with structurally analogous compounds (e.g., 2-(2-Iodophenyl)isoindoline, where I⋯O contacts are 3.068 Å) to identify systematic errors .
Basic: What analytical methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns. For example, in , IR and -NMR data validated the presence of chloroacetyl and benzothiazole groups in derivatives.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Elemental Analysis : Verify purity (>95%) by matching calculated and observed C/H/N ratios .
Advanced: How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?
SAR studies should focus on:
- Substituent effects : Introduce electron-withdrawing groups (e.g., Cl, Br) to enhance metabolic stability. notes that chlorinated heterocycles reduce cardiotoxicity while maintaining antitumor activity .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like EGFR or acetylcholinesterase. For instance, isoindoline-1,3-dione derivatives show IC values as low as 0.12 µM against EGFR .
- In vitro assays : Prioritize cytotoxicity (MTT assay) and enzyme inhibition (e.g., Ellman’s method for acetylcholinesterase) to screen derivatives .
Advanced: What computational tools are effective for predicting the interaction of this compound with biological targets?
- Molecular docking : Software like AutoDock or Schrödinger Suite can model interactions with proteins (e.g., acetylcholinesterase’s catalytic triad). highlights docking studies for isoindoline derivatives targeting Alzheimer’s disease .
- MD simulations : Use GROMACS or AMBER to assess binding stability over time (≥50 ns simulations).
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, BBB permeability) .
Basic: What are the best practices for reporting crystallographic data of this compound derivatives?
Follow IUCr guidelines () to ensure reproducibility:
- Data deposition : Submit CIF files to the Cambridge Structural Database (CSD).
- Parameter reporting : Include R-factors, θ range, and H-atom treatment (e.g., "H-atoms constrained" in ) .
- Visualization : Use ORTEP-3 () to generate thermal ellipsoid plots, ensuring clarity in molecular geometry .
Advanced: How can researchers address discrepancies in biological activity between in vitro and in vivo models for chloroacetylated isoindolines?
- Metabolic profiling : Use LC-MS/MS to identify metabolites that may deactivate the compound in vivo.
- Formulation optimization : Encapsulate derivatives in liposomes or PEGylated nanoparticles to improve bioavailability (e.g., as in for neuroprotective agents) .
- Dose-response studies : Compare EC values across models to adjust dosing regimens .
Basic: What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (see MSDS in ).
- Waste disposal : Neutralize chloroacetyl waste with 10% NaOH before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
